![molecular formula C17H23BN2O3 B14231467 {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid CAS No. 413615-76-6](/img/structure/B14231467.png)
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is a complex organic compound that features a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid typically involves multiple stepsThe final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: The amino group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield borate esters, while substitution reactions on the naphthalene ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is used as a precursor for the synthesis of more complex molecules. It is also used in Suzuki-Miyaura coupling reactions, which are important for forming carbon-carbon bonds .
Biology and Medicine
It can be used to design inhibitors for specific enzymes or receptors .
Industry
In industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of {1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The naphthalene ring can interact with aromatic residues in proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene ring.
Naphthalene-1-boronic acid: Similar but does not have the aminoacetamido group.
Benzylboronic acid: Similar but has a benzyl group instead of the naphthalene ring.
Uniqueness
{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid is unique due to its combination of a boronic acid group with a naphthalene ring and an aminoacetamido group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for more complex molecules .
Propiedades
Número CAS |
413615-76-6 |
|---|---|
Fórmula molecular |
C17H23BN2O3 |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
[1-[(2-amino-2-naphthalen-1-ylacetyl)amino]-3-methylbutyl]boronic acid |
InChI |
InChI=1S/C17H23BN2O3/c1-11(2)10-15(18(22)23)20-17(21)16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15-16,22-23H,10,19H2,1-2H3,(H,20,21) |
Clave InChI |
FPPKYIXPUSWBSU-UHFFFAOYSA-N |
SMILES canónico |
B(C(CC(C)C)NC(=O)C(C1=CC=CC2=CC=CC=C21)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
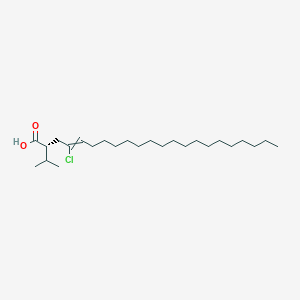
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
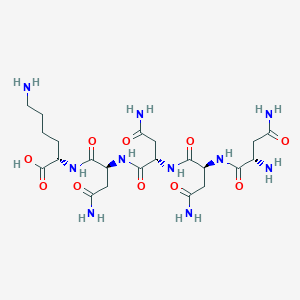

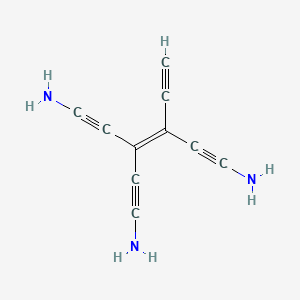

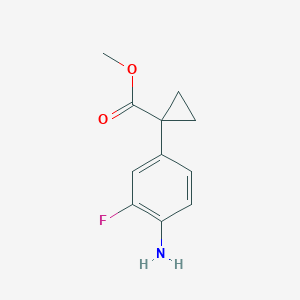
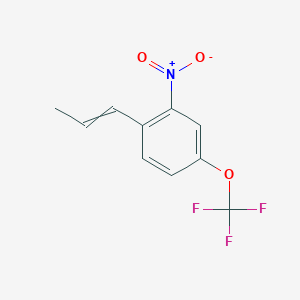
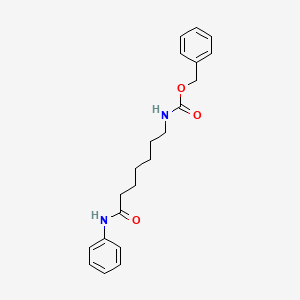

![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
